molecular formula C10H10N2O2 B1441915 3,7-Dimethyl-1H-indazole-5-carboxylic acid CAS No. 1031417-75-0

3,7-Dimethyl-1H-indazole-5-carboxylic acid

Cat. No.: B1441915
CAS No.: 1031417-75-0
M. Wt: 190.2 g/mol
InChI Key: ZPWKLSSETKSKAL-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1H-indazole-5-carboxylic acid is a chemical compound with the CAS Number: 1031417-75-0 . It has a molecular weight of 190.2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-5-3-7 (10 (13)14)4-8-6 (2)11-12-9 (5)8/h3-4H,1-2H3, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Properties

  • Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes of Indazole : 1,2-Dimethylindazolium-3-carboxylates, derivatives of indazole alkaloid Nigellicin, are studied for their ability to form N-heterocyclic carbenes through decarboxylation. This process is crucial for generating intermediary compounds used in chemical synthesis (Schmidt et al., 2006).

  • Enthalpy of Formation Studies : Research on the enthalpy of formation for indazole compounds, including 1H-indazole-3-carboxylic acid, provides valuable information about the energy profiles and stability of these compounds. This is significant for understanding their behavior in various chemical reactions (Orozco-Guareño et al., 2019).

  • Synthesis of Novel Compounds : A study on the synthesis of novel oxazole derivatives from 1-methyl-1H-indazole-3-carboxylic acid highlights the potential of indazole derivatives in the creation of new chemical entities. This could have implications in various fields, including material science and pharmaceuticals (Reddy et al., 2013).

Structural and Spectroscopic Analysis

  • Quantum Mechanical Study and Vibrational Spectra : The study of indazolium-3-carboxylate and its decarboxylation product using vibrational spectroscopy and quantum chemistry calculations provides insights into the molecular structure and reactivity of these compounds. This research is essential for understanding the properties of indazole-based compounds at a molecular level (Schmidt et al., 2009).

  • Structural Chemistry of Indazole Complexes : Investigations into the structural chemistry of Cu(II) complexes featuring substituted indazole ligands have been conducted. Understanding the structural dynamics of such complexes is key to exploring their potential in catalysis and material sciences (Hawes & Kruger, 2014).

  • Electrochemical Studies : Electrochemical oxidation studies of related indazole compounds provide insights into their reactivity and stability under various conditions. This is important for applications in electrochemistry and sensor development (Chen & Dryhurst, 1983).

Safety and Hazards

The safety data sheet (MSDS) for 3,7-Dimethyl-1H-indazole-5-carboxylic acid can be found on the manufacturer’s website . It’s important to refer to this document for detailed safety and handling information.

Biochemical Analysis

Biochemical Properties

3,7-Dimethyl-1H-indazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it may affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can cause conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

3,7-dimethyl-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-7(10(13)14)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWKLSSETKSKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717234
Record name 3,7-Dimethyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031417-75-0
Record name 3,7-Dimethyl-1H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031417-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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